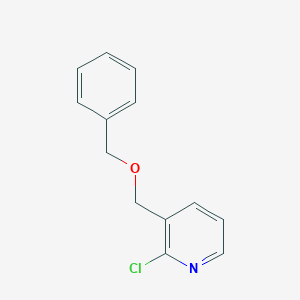

3-(Benzyloxy)-2-chloropyridine

Overview

Description

3-(Benzyloxy)-2-chloropyridine is an organic compound belonging to the chemical class of pyridines. It is a colorless liquid, with a molecular weight of 199.58 g/mol, and a melting point of -25°C. This compound is a versatile compound, used in a variety of synthetic reactions, and has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and catalysis.

Scientific Research Applications

Structural Characterization and Electrical Properties : One notable application involves the synthesis and characterization of organic-inorganic hybrid materials, such as 2-amino-3-benzyloxy pyridinium perchlorate. This compound, synthesized from 2-amino-3-benzyloxypyridine, has been studied for its structural characteristics using single-crystal X-ray diffraction and vibrational studies (IR and Raman spectroscopy). Its electrical properties were also examined, demonstrating protonic conduction potential within a specific temperature range (Soukrata, Belhouchet, & Mhiri, 2015).

Antimicrobial Activity : Another application is in the field of medicinal chemistry, where derivatives of 3-(Benzyloxy)-2-chloropyridine have been synthesized for their antimicrobial properties. Compounds synthesized from this precursor have been tested for antibacterial and antifungal activities, showcasing the potential of this compound derivatives in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Synthesis of Complex Organic Molecules : Additionally, this compound is utilized in the synthesis of complex organic molecules. For example, it has been employed in the protection of alcohols using 2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate, a method that highlights its role in facilitating benzylation reactions and protecting group strategies in organic synthesis (Poon, Albiniak, & Dudley, 2007).

Heterocyclic Chemistry : The compound also plays a crucial role in the synthesis of new heterocyclic compounds, such as 5,7-dihydro-5-oxopyrido[3′,2′:5,6]pyrimido[1,2-a]benzimidazoles. These novel heterocyclic structures have potential applications in pharmaceuticals and agrochemicals, demonstrating the versatility of this compound in facilitating complex chemical transformations (Caroti et al., 1986).

Advanced Materials : In the realm of materials science, derivatives of this compound have been explored for their role in the synthesis of lanthanide-based coordination polymers. These materials exhibit interesting photophysical properties, making them relevant for applications in luminescent materials and light-emitting devices (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Mechanism of Action

Target of Action

The primary targets of 3-(Benzyloxy)-2-chloropyridine are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . Leukotriene A-4 hydrolase is an enzyme that catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4 . Mitogen-activated protein kinase 14, on the other hand, is a serine/threonine kinase which acts as an essential component of the MAP kinase signal transduction pathway .

Mode of Action

It is known that the compound can undergo nucleophilic substitution reactions at the benzylic position . This suggests that the compound may interact with its targets by donating or accepting electrons, leading to changes in the targets’ structure or function.

Biochemical Pathways

The compound’s interaction with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 suggests that it may influence pathways related to inflammation and cell signaling .

Result of Action

Its interaction with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 suggests that it may have anti-inflammatory effects and influence cell signaling .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the compound’s reactivity at the benzylic position suggests that it may be sensitive to the presence of nucleophiles . Additionally, the compound’s glucose-dependent insulin secretion suggests that its efficacy may be influenced by glucose levels .

Safety and Hazards

properties

IUPAC Name |

2-chloro-3-(phenylmethoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-13-12(7-4-8-15-13)10-16-9-11-5-2-1-3-6-11/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHAZZIJNQBPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646661 | |

| Record name | 3-[(Benzyloxy)methyl]-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108082-72-0 | |

| Record name | 3-[(Benzyloxy)methyl]-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-hydroxy-3-(methylthio)phenyl]-](/img/structure/B19773.png)

![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)